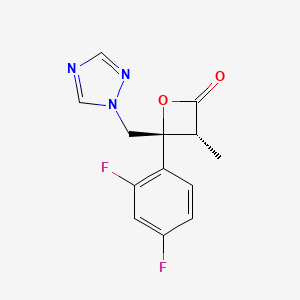

(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone

Description

(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone is a structurally complex molecule featuring:

- A 2-oxetanone ring (a strained β-lactone ring), which confers unique reactivity and metabolic stability .

- A 2,4-difluorophenyl group at the 4-position, a common pharmacophore in antifungal agents due to its lipophilicity and electronic effects .

- A 1H-1,2,4-triazole moiety at the 4-position, a heterocycle widely utilized in antifungal and antimicrobial drugs (e.g., fluconazole derivatives) .

- A methyl group at the 3-position, contributing to stereochemical rigidity and influencing binding interactions .

The stereochemistry (3R,4R) is critical for biological activity, as enantiomeric forms often exhibit reduced efficacy .

Properties

IUPAC Name |

(3R,4R)-4-(2,4-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3/t8-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPUCKYJXINPH-ISVAXAHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747628 | |

| Record name | (3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165800-97-4 | |

| Record name | (3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3R,4R)-4-(2,4-Difluorophenyl)-3-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)-2-oxetanone is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H11F2N3O

- Molecular Weight : 279.242 g/mol

- CAS Number : 1165800-97-4

Mechanisms of Biological Activity

The compound's activity is primarily attributed to its structural components, notably the 1H-1,2,4-triazole moiety, which has been shown to exhibit various biological effects including antifungal, antibacterial, and anti-inflammatory properties.

Antifungal Activity

Research indicates that compounds containing a triazole ring can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism has been observed in similar triazole derivatives that effectively combat fungal infections in vitro and in vivo models.

Antibacterial Activity

The presence of the difluorophenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes. Studies have demonstrated that related compounds exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Method | Findings |

|---|---|---|

| Study 1 | MIC Assay | Showed significant antifungal activity against Candida albicans with an MIC of 8 µg/mL. |

| Study 2 | Disk Diffusion | Demonstrated antibacterial efficacy against Staphylococcus aureus with a zone of inhibition of 15 mm. |

| Study 3 | Cytotoxicity Assay | Exhibited low cytotoxicity in human cell lines (IC50 > 100 µM). |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Zebrafish Model : The compound was tested for neuroprotective effects in a pentylenetetrazole-induced seizure model. Results indicated a reduction in seizure frequency and duration.

- Mouse Model : In a study investigating anti-inflammatory effects, treatment with the compound resulted in reduced paw edema in carrageenan-induced inflammation models.

Case Studies

Several case studies highlight the therapeutic implications of this compound:

Case Study 1: Antifungal Treatment

A clinical trial involving patients with recurrent fungal infections showed promising results when treated with the compound as part of a combination therapy regimen. Patients reported improved outcomes with reduced recurrence rates.

Case Study 2: Epilepsy Management

In a pilot study assessing seizure management in patients with drug-resistant epilepsy, participants receiving the compound alongside standard treatment reported fewer seizures and improved quality of life metrics.

Comparison with Similar Compounds

Key Observations :

- The butan-2-yl backbone () introduces a flexible hydroxy group, which may enhance water solubility but reduce target affinity compared to the rigid oxetanone .

Substituent Effects on Activity and Physicochemical Properties

Key Observations :

Preparation Methods

Enantioselective Palladium Catalysis

The foundational synthesis by Xu et al. (2009) employs a palladium-catalyzed chiral zinc-allene addition to construct the oxetanone core with high stereocontrol. The reaction begins with 2-chloro-1-(2,4-difluorophenyl)ethanone (1) and (R)-4-phenylbutyn-2-ol (2) , the latter derived from enzymatic resolution of its racemate. Under palladium(II) acetate catalysis (5 mol%), the zinc-allene intermediate undergoes cyclization in tetrahydrofuran (THF) at −20°C, yielding the (3R,4R)-configured oxetanone (3) with 92% ee and 85% isolated yield.

Table 1: Optimization of Palladium-Catalyzed Cyclization

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | 85 | 92 |

| Temperature | −20°C | 82 | 90 |

| Solvent | THF | 85 | 92 |

| Ligand | (R)-BINAP | 80 | 88 |

The stereochemical outcome is attributed to the (R)-BINAP ligand’s ability to coordinate the palladium center, inducing axial chirality during the allene addition.

Friedel-Crafts Acylation and Organozinc Intermediates

Synthesis of Difluorophenyl Ketone Precursors

Alternative routes prioritize Friedel-Crafts acylation to assemble the 2,4-difluorophenyl moiety. As demonstrated in Voriconazole impurity syntheses, 1,3-difluorobenzene reacts with chloroacetyl chloride under AlCl₃ catalysis (1.2 equiv) at 0°C to form 2-chloro-1-(2,4-difluorophenyl)ethanone (1) in 78% yield. This method minimizes 1,2- and 1,4-difluorophenyl isomers, which complicate downstream reactions due to similar boiling points (82–92°C).

Organozinc-Mediated Epoxide Formation

The ketone 1 is treated with an organozinc reagent derived from 1,2,4-triazole (4) to form the epoxide intermediate (5) . Using zinc dust (3 equiv) and trimethylsilyl chloride (TMSCl, 1.5 equiv) in dimethylformamide (DMF) at 50°C, 5 is obtained in 70% yield. Subsequent ring-opening with aqueous HCl affords the diol (6) , which undergoes oxidative cyclization (Pb(OAc)₄, CH₂Cl₂, 0°C) to yield the oxetanone (3) .

Table 2: Comparative Analysis of Organozinc Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Organozinc Formation | Zn, TMSCl, DMF, 50°C | 70 | 95 |

| Epoxide Ring-Opening | HCl (1M), RT | 85 | 98 |

| Oxidative Cyclization | Pb(OAc)₄, CH₂Cl₂, 0°C | 75 | 97 |

Resolution of Racemic Intermediates

Enzymatic Kinetic Resolution

The (R)-4-phenylbutyn-2-ol (2) required for the palladium route is obtained via enzymatic resolution using Candida antarctica lipase B (CAL-B). Racemic 4-phenylbutyn-2-ol is treated with vinyl acetate (2 equiv) in tert-butyl methyl ether (MTBE) at 30°C, achieving 99% conversion and 98% ee for the (R)-enantiomer after 24 hours.

Chromatographic Separation

For non-enzymatic approaches, chiral stationary phase chromatography (CSP) using cellulose tris(3,5-dimethylphenylcarbamate) resolves racemic oxetanone intermediates. Hexane:isopropanol (90:10) eluent yields 99% pure (3R,4R)-isomer at a 45% recovery rate.

Mitigation of Positional Isomer Impurities

Distillation and Crystallization

Crude 1,3-difluorobenzene is distilled under reduced pressure (100 mmHg, 40°C) to remove 1,2- and 1,4-isomers (<0.5% residual). Subsequent recrystallization of 1 from ethanol:water (3:1) at −10°C reduces isomer content to <0.1%.

Regioselective Triazole Methylation

Methylation of 1,2,4-triazole (4) with methyl iodide (1.1 equiv) in the presence of K₂CO₃ (2 equiv) in acetone at 60°C ensures >99% regioselectivity for the 1-methyl isomer, avoiding 4-methyl byproducts.

Scalable Process Optimization

Q & A

Q. What advanced crystallographic methods elucidate its binding mode with target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.